molecular formula C18H22N8S B2618744 3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 2415554-60-6

3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2618744
CAS No.: 2415554-60-6
M. Wt: 382.49
InChI Key: NXFFFANJUICXEL-UHFFFAOYSA-N
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Description

3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex heterocyclic compound It features a combination of thiadiazole, piperazine, pyrazole, and pyridazine rings, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step reactions. One common approach is the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include boiling ethanol as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with various molecular targets. The compound’s heterocyclic rings can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, thiadiazole derivatives are known to inhibit acetylcholinesterase, which is relevant for the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.

    Piperazine derivatives: Commonly used in pharmaceuticals for their psychoactive properties.

    Pyrazole derivatives: Investigated for their anti-inflammatory and analgesic effects.

    Pyridazine derivatives: Explored for their potential as cardiovascular agents.

Uniqueness

3-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is unique due to its combination of multiple heterocyclic rings, which may confer a broader range of biological activities compared to compounds with a single heterocyclic ring.

Properties

IUPAC Name

2-cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8S/c1-12-11-13(2)26(23-12)16-6-5-15(19-20-16)24-7-9-25(10-8-24)18-22-21-17(27-18)14-3-4-14/h5-6,11,14H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFFFANJUICXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NN=C(S4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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